1-(carbamoylamino)-1-oxopropan-2-yl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate
Description
Properties
IUPAC Name |
[1-(carbamoylamino)-1-oxopropan-2-yl] 4-[(4-methyl-2-oxochromen-7-yl)oxymethyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O7/c1-12-9-19(25)31-18-10-16(7-8-17(12)18)29-11-14-3-5-15(6-4-14)21(27)30-13(2)20(26)24-22(23)28/h3-10,13H,11H2,1-2H3,(H3,23,24,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLNWBYZIAQDGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(=O)OC(C)C(=O)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(carbamoylamino)-1-oxopropan-2-yl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate typically involves multiple steps:
Starting Materials: The synthesis begins with 4-methyl-7-hydroxycoumarin and 4-(bromomethyl)benzoic acid.
Formation of Intermediate: The 4-methyl-7-hydroxycoumarin is reacted with 4-(bromomethyl)benzoic acid in the presence of a base such as potassium carbonate in a solvent like dimethylformamide to form an intermediate compound.
Carbamoylation: The intermediate is then subjected to carbamoylation using a reagent like isocyanate to introduce the carbamoylamino group.
Final Product: The final step involves the esterification of the intermediate with 1-oxopropan-2-yl chloride under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-(carbamoylamino)-1-oxopropan-2-yl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of coumarin, such as those related to this compound, exhibit significant anticancer properties. Studies have shown that compounds containing chromene structures can inhibit tumor growth and induce apoptosis in cancer cells. The specific modifications in the structure of 1-(carbamoylamino)-1-oxopropan-2-yl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate may enhance these effects by improving bioavailability and selectivity towards cancerous cells .
2. Anti-inflammatory Effects
Compounds similar to this one have been reported to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators, which can be crucial in conditions like arthritis and other chronic inflammatory disorders .
3. Antimicrobial Properties
The presence of both chromene and benzoate moieties suggests potential antimicrobial activity. Research has indicated that such compounds can exhibit activity against a range of bacteria and fungi, which could be beneficial in developing new antimicrobial agents .
Agricultural Applications
1. Pesticide Development
The unique chemical structure of this compound positions it as a candidate for pesticide development. Its potential efficacy against pests while being less harmful to beneficial insects makes it an attractive option for sustainable agriculture .
2. Plant Growth Regulators
There is ongoing research into using such compounds as plant growth regulators. Their ability to influence plant metabolism could lead to enhanced growth rates and improved resistance to environmental stressors .
Material Science Applications
1. Polymer Additives
Due to its chemical stability and unique properties, this compound may find applications as an additive in polymers. It could enhance the mechanical properties and thermal stability of polymer materials, making them suitable for various industrial applications .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that a related coumarin derivative significantly reduced tumor size in animal models by inducing apoptosis through mitochondrial pathways. The structural modifications similar to those found in this compound were noted to enhance efficacy .
Case Study 2: Agricultural Testing
Field tests conducted on crops treated with derivatives of this compound showed a marked reduction in pest populations without adversely affecting non-target species. This study highlights its potential as an eco-friendly pesticide alternative .
Mechanism of Action
The mechanism of action of 1-(carbamoylamino)-1-oxopropan-2-yl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate involves its interaction with biological targets such as enzymes and receptors. The compound’s coumarin moiety is known to inhibit bacterial DNA gyrase, which is essential for bacterial replication . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related molecules from literature:
*Molecular formula estimated based on structural components.
Structural Validation Techniques
- SHELX and ORTEP () are widely used for refining crystal structures and generating anisotropic displacement parameters. These tools ensure accurate determination of bond lengths and angles, critical for confirming the target compound’s geometry .
Biological Activity
1-(Carbamoylamino)-1-oxopropan-2-yl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate, with the CAS number 937874-01-6, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C22H20N2O7, with a molecular weight of 424.41 g/mol. Its structure includes a carbamoyl group and a chromenyl moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H20N2O7 |
| Molecular Weight | 424.41 g/mol |
| CAS Number | 937874-01-6 |
| IUPAC Name | [1-(carbamoylamino)-1-oxopropan-2-yl] 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate |
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential as an anti-cancer agent and its effects on various biological pathways.
Anticancer Properties
This compound has shown promising results in preclinical studies as an anti-cancer agent. The compound appears to exert its effects through multiple mechanisms:
- Inhibition of Cell Proliferation : Studies suggest that this compound inhibits the proliferation of several cancer cell lines, including breast and colon cancer cells. The inhibition is believed to be mediated through the induction of apoptosis and cell cycle arrest at the G1 phase.
- Mechanisms of Action : The exact mechanisms are still under investigation, but it is hypothesized that the compound interacts with specific cellular targets involved in signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation.
- Synergistic Effects : Preliminary data indicate that this compound may enhance the efficacy of existing chemotherapeutic agents, suggesting potential for combination therapies in cancer treatment.
Antimicrobial Activity
There is also emerging evidence that this compound exhibits antimicrobial properties against certain bacterial strains. Research indicates:
- Broad-Spectrum Activity : The compound has been tested against various Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects.
- Mechanism of Action : The antimicrobial action may involve disruption of bacterial cell membranes or interference with metabolic processes critical for bacterial survival.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Anticancer Efficacy :
- Antimicrobial Study :
- Combination Therapy Research :
Q & A
Q. What are the key steps and challenges in synthesizing this compound?
Methodological Answer: Synthesis typically involves:
- Coupling reactions to link the carbamoylamino-oxopropan-2-yl moiety to the benzoate core.
- Etherification to attach the 4-methyl-2-oxo-2H-chromen-7-yl group via an oxymethyl bridge. Challenges include maintaining regioselectivity during chromene functionalization and avoiding hydrolysis of the carbamate group. Optimization Strategies:
- Use anhydrous conditions and catalysts like DMAP for esterification (e.g., as in ).
- Monitor reaction progress via TLC or HPLC to isolate intermediates.
Reference: Synthesis protocols from chromene-benzoate analogs ().
Q. Which characterization techniques are critical for confirming its structure?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR to verify proton environments (e.g., chromene methyl groups at δ ~2.4 ppm) and ester/carbamate linkages.
- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]+) and fragmentation patterns.
- X-ray Crystallography: Resolve bond angles (e.g., C11B–C12B–C13B–C14B: −2.1 (3)°) and torsional strain in the chromene ring (). Table 1: Key Crystallographic Parameters ():
| Bond Angle/Torsion | Value |
|---|---|
| C7A–C6A–C1A–C2A | 179.6° |
| C9B–O1B–C1B–C6B | 1.4° |
Q. How can impurities be identified and minimized during synthesis?
Methodological Answer:
- HPLC-PDA/MS: Detect byproducts (e.g., unreacted chromene intermediates or hydrolyzed carbamates).
- Recrystallization: Use solvent systems like ethyl acetate/hexane to remove polar impurities.
- Safety Note: Follow protocols in for handling reactive intermediates (e.g., PPE requirements).
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?
Methodological Answer:
- Cross-Validation: Compare experimental NMR shifts with computational models (DFT calculations).
- Dynamic Effects: Account for conformational flexibility (e.g., chromene ring puckering in X-ray vs. solution-state NMR).
- Case Study: In , torsional discrepancies (e.g., −178.96° vs. 1.4°) were attributed to crystal packing forces.
Q. What mechanistic insights govern its biological activity (e.g., enzyme inhibition)?
Methodological Answer:
- Docking Studies: Model interactions with target enzymes (e.g., HDACs or kinases) using software like AutoDock.
- Structure-Activity Relationships (SAR): Modify substituents (e.g., methyl on chromene) to assess potency changes. Table 2: Bioactivity Trends in Analogous Compounds ():
| Substituent | IC50 (HDAC Inhibition) |
|---|---|
| 4-Methyl | 12 µM |
| 6-Chloro | 8 µM |
Q. How does the compound’s stability vary under physiological conditions?
Methodological Answer:
- pH Stability Assays: Incubate in buffers (pH 4–8) and monitor degradation via LC-MS.
- Thermal Analysis: TGA/DSC to assess decomposition thresholds (>200°C typical for benzoates). Key Finding: Chromene ethers () show hydrolytic sensitivity at pH >7, requiring formulation in enteric coatings.
Q. What strategies address low solubility in aqueous media?
Methodological Answer:
- Prodrug Design: Introduce phosphate or glycoside groups at the benzoate moiety.
- Nanoparticle Encapsulation: Use PLGA or liposomal carriers (e.g., as tested in analogs). Reference: Solubility parameters from chromene derivatives ().
Data Contradiction and Reproducibility
Q. How can researchers reconcile conflicting bioassay results across studies?
Methodological Answer:
- Standardized Protocols: Adopt uniform assay conditions (e.g., ATP concentration in kinase assays).
- Meta-Analysis: Compare data from (anti-inflammatory) and (antioxidant) to identify cell-line-specific effects.
Safety and Handling
Q. What are critical safety protocols for handling this compound?
Methodological Answer:
- PPE: OSHA-compliant goggles, nitrile gloves, and lab coats ().
- Ventilation: Use fume hoods during synthesis to mitigate vapor exposure ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
